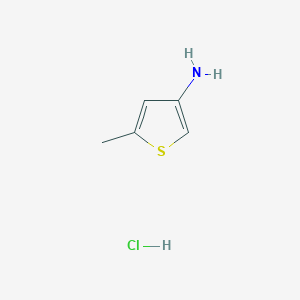

5-Methylthiophen-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCSSADWVQMLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856299 | |

| Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24030-01-1 | |

| Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Methylthiophen-3-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylthiophen-3-amine Hydrochloride

Abstract

This compound is a heterocyclic amine of interest as a potential building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug discovery, where these parameters govern formulation, bioavailability, and pharmacokinetic profiles. This technical guide provides a detailed examination of the known and predicted . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structural analogs, predictive models, and established chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine critical parameters such as solubility, pKa, and lipophilicity, ensuring a robust foundation for future research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is the salt formed from the reaction of the free base, 5-methylthiophen-3-amine, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.

| Identifier | Data | Source |

| IUPAC Name | 5-methylthiophen-3-amine;hydrochloride | N/A |

| Synonyms | 3-Amino-5-methylthiophene hydrochloride | N/A |

| CAS Number | 24030-01-1 | [1] |

| Molecular Formula | C₅H₈ClNS | [2] |

| Molecular Weight | 149.64 g/mol | [2] |

| Canonical SMILES | CC1=CC(=CS1)N.Cl | [3] |

| InChI Key | QQRODCVDMUHZCX-UHFFFAOYSA-N | [2] |

The structure features a five-membered thiophene ring, which is an important scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring. The amine group at the 3-position imparts basicity, while the methyl group at the 5-position influences the molecule's electronic properties and lipophilicity.

Core Physicochemical Properties

The behavior of a compound in a biological or chemical system is dictated by its intrinsic physicochemical properties. The following table summarizes the available and predicted data for this compound.

| Property | Value / Description | Rationale & Significance |

| Physical State | Expected to be a solid, crystalline powder at room temperature. | Based on analogous compounds like thiophen-3-amine hydrochloride. The solid state is critical for handling, formulation, and storage. |

| Melting Point | Data not available. (Analog: thiophen-3-amine HCl, 172-173 °C) | The melting point is a key indicator of purity and lattice energy. A sharp melting range suggests high purity. |

| Molecular Weight | 149.64 g/mol | [2] Calculated from the molecular formula. Essential for all stoichiometric calculations. |

| Aqueous Solubility | Expected to have good water solubility. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water compared to the free base, enhancing solubility.[4] |

| pKa | Data not available. (Predicted range: 4-5 for the protonated amine) | The pKa of the conjugate acid (R-NH₃⁺) determines the ionization state at different pH values, which profoundly impacts solubility, absorption, and receptor binding. |

| Lipophilicity (XlogP) | 1.3 (for the free base) | [3] This predicted value for the free base indicates moderate lipophilicity. The ionized hydrochloride form will have a much lower partition coefficient (LogD) at physiological pH, favoring the aqueous phase. |

Analytical Characterization and Spectral Profile

Unambiguous identification and purity assessment are critical for any scientific study. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For this compound dissolved in a suitable solvent like D₂O or DMSO-d₆, the following signals are expected:

-

¹H NMR:

-

A singlet for the methyl (CH₃) protons.

-

Two distinct signals in the aromatic region for the two thiophene ring protons (at C2 and C4).

-

A broad signal for the ammonium (-NH₃⁺) protons, which may exchange with solvent protons.

-

-

¹³C NMR:

-

A signal in the aliphatic region for the methyl carbon.

-

Four distinct signals in the aromatic/heteroaromatic region for the thiophene ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

~2800-3100 cm⁻¹: N-H stretching from the ammonium group.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl and thiophene groups.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

-

~1400-1550 cm⁻¹: C=C stretching within the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be that of the free base [M+H]⁺, corresponding to the cationic form C₅H₈NS⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy.[5]

Chromatographic Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for determining the purity of small molecules. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA. Gas chromatography (GC) can also be employed, often coupled with mass spectrometry (GC-MS), for purity analysis and identification of volatile impurities.[6][7]

Experimental Protocols for Physicochemical Characterization

The causality behind robust protocol design is the generation of reproducible and trustworthy data. The following methods are standard in the pharmaceutical industry and are designed to be self-validating.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. The core principle is to create a saturated solution at equilibrium, then measure the concentration of the dissolved solute. This method is chosen for its accuracy and direct measurement of the compound's intrinsic property.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A mechanical shaker or rotator is ideal.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a calibration curve.[8]

-

Calculation: Express the solubility in units such as mg/mL or µM.

Caption: Workflow for Aqueous Solubility Determination.

Protocol: Determination of LogD (Shake-Flask Method)

Expertise & Rationale: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds. This protocol measures the compound's partitioning between an aqueous phase (buffer at pH 7.4) and an immiscible organic phase (n-octanol), mimicking the lipid/water environments in the body.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with buffer (pH 7.4) and buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing equal volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each layer using HPLC or LC-MS.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Workflow for LogD Determination.

Stability, Storage, and Safety

Chemical Stability and Storage

Based on data for analogous amine hydrochlorides, this compound is likely to be hygroscopic.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture uptake and potential degradation.[9][10] Long-term stability studies under various temperature and humidity conditions (following ICH guidelines) would be necessary for pharmaceutical development.

Safety and Handling

Hazard Profile: Based on safety data sheets for structurally related compounds, this compound should be handled as a hazardous substance.[11]

-

H302: Harmful if swallowed.[12]

-

H315: Causes skin irritation.[13]

-

H319: Causes serious eye irritation.[13]

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[13] Avoid creating dust when handling the solid material.[9]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Conclusion

This compound presents as a valuable chemical intermediate whose full potential is yet to be explored. While publicly available experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on chemical principles, data from analogous structures, and predictive tools. The detailed experimental protocols herein are designed to empower researchers to generate the high-quality, reproducible data necessary to advance their work. By adhering to the outlined analytical, handling, and safety procedures, scientists can confidently and safely incorporate this compound into their research and development pipelines.

References

-

PubChem. 5-Methylthiophen-3-amine | C5H7NS | CID 6422232. Available from: [Link]

-

PubChem. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181. Available from: [Link]

-

PubChemLite. This compound (C5H7NS). Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link] (Note: General reference for analytical techniques).

-

Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. Available from: [Link]

-

Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

-

MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

Sources

- 1. 24030-01-1|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Methylthiophen-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 5-Methylthiophen-3-amine | C5H7NS | CID 6422232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]

- 5. scispace.com [scispace.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rroij.com [rroij.com]

- 8. mdpi.com [mdpi.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. Thiophen-3-amine hydrochloride | 25475-76-7 [sigmaaldrich.com]

- 11. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.se [fishersci.se]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.com [fishersci.com]

Navigating the Spectroscopic Landscape of 5-Methylthiophen-3-amine Hydrochloride: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular architecture of organic compounds. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectral characteristics of 5-Methylthiophen-3-amine hydrochloride.

It is important to note that a comprehensive, publicly available experimental dataset for the ¹H and ¹³C NMR spectra of this compound is not readily found in common spectral databases as of early 2026. Therefore, this guide will focus on a detailed prediction and interpretation of the expected spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally analogous compounds. We will explore the anticipated chemical shifts, coupling constants, and multiplicities, providing a robust framework for researchers to interpret experimentally acquired data. Furthermore, a detailed experimental protocol for obtaining high-quality NMR spectra for this compound is provided.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl group protons, the two aromatic protons on the thiophene ring, and the amine protons. The hydrochloride form will influence the chemical shift and appearance of the amine protons.

Expected Chemical Shifts (δ) and Multiplicities

-

Methyl Protons (CH₃ at C5): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm . The electron-donating nature of the methyl group and its position on the thiophene ring influence this chemical shift.

-

Aromatic Protons (H2 and H4): The thiophene ring possesses two non-equivalent aromatic protons.

-

H2: This proton is situated between the sulfur atom and the carbon bearing the amine group. Its chemical shift is expected to be in the range of δ 6.8-7.2 ppm .

-

H4: This proton is adjacent to both the methyl group and the carbon with the amine functionality. Its resonance is anticipated around δ 6.5-6.9 ppm .

-

-

Amine Protons (NH₃⁺): Due to the formation of the hydrochloride salt, the amine group will be protonated (NH₃⁺). These protons are expected to give a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but would likely appear in the downfield region, potentially between δ 8.0-10.0 ppm . This broadening is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent.[1]

Expected Coupling Constants (J)

The coupling between the two aromatic protons, H2 and H4, is a key diagnostic feature. In a 3-substituted thiophene ring, the coupling constant between H2 and H4 (J2,4) is typically small, in the range of 1.0-2.0 Hz . This results in both signals appearing as narrow doublets.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C5) | 2.2 - 2.5 | Singlet (s) | - |

| H4 | 6.5 - 6.9 | Doublet (d) | J2,4 = 1.0 - 2.0 |

| H2 | 6.8 - 7.2 | Doublet (d) | J2,4 = 1.0 - 2.0 |

| NH₃⁺ | 8.0 - 10.0 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the four carbon atoms of the thiophene ring and the one methyl carbon. The chemical shifts are influenced by the heteroatom (sulfur) and the substituents (methyl and protonated amine).

Expected Chemical Shifts (δ)

-

Methyl Carbon (CH₃ at C5): This aliphatic carbon will resonate at the highest field (lowest ppm value), anticipated in the range of δ 14-18 ppm .

-

Thiophene Ring Carbons:

-

C2: This carbon, positioned between the sulfur and the C3-NH₃⁺, is expected to have a chemical shift in the range of δ 120-125 ppm .

-

C3: The carbon directly attached to the protonated amine group will be significantly deshielded and is predicted to appear around δ 130-135 ppm .

-

C4: This carbon, adjacent to the methyl group, is expected to resonate in the region of δ 125-130 ppm .

-

C5: The carbon bearing the methyl group is anticipated to have a chemical shift in the range of δ 140-145 ppm .

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C5) | 14 - 18 |

| C2 | 120 - 125 |

| C4 | 125 - 130 |

| C3 | 130 - 135 |

| C5 | 140 - 145 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

I. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its relatively high boiling point. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) could also be considered, though the NH protons will exchange with deuterium in these solvents.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[1][2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

III. ¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (aq): 3-4 seconds for good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.

IV. ¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 240 ppm.

V. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Workflow for Structural Elucidation

The following diagram illustrates the comprehensive workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. (n.d.). benzo[b]thiophen-3-amine, 6-phenoxy-2-phenyl-, 1,1-dioxide. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophenes. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 5-Methylthiophen-2-amine hydrochloride. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to the Characterization of 5-Methylthiophen-3-amine Hydrochloride: A First-Principles Approach to Solubility and Stability Profiling

Introduction

5-Methylthiophen-3-amine hydrochloride is a heterocyclic amine salt possessing a structure amenable to further chemical modification, making it a valuable building block for creating more complex molecules, including potential active pharmaceutical ingredients (APIs). The thiophene ring is a well-known bioisostere for the benzene ring in drug design, while the amine group provides a key reactive handle. Understanding the fundamental properties of solubility and stability is a non-negotiable prerequisite for its effective use. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the loss of material and the formation of unknown, potentially toxic impurities.[1][2]

This technical guide eschews a simple data sheet format. Instead, it empowers the researcher by providing a comprehensive, step-by-step experimental blueprint to determine these critical properties from scratch. We will proceed logically from initial material characterization to in-depth solubility profiling and conclude with a rigorous, multi-faceted stability assessment, including forced degradation studies as mandated by international guidelines.[3][4][5]

Part 1: Pre-Analytical Characterization & Purity Assessment

Before any meaningful solubility or stability data can be generated, the identity and purity of the starting material must be unequivocally confirmed. This step is foundational to the trustworthiness of all subsequent results.

1.1. Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure. The proton NMR should show characteristic peaks for the methyl group, the aromatic thiophene protons, and the amine protons (which may be broad or exchangeable).

-

Mass Spectrometry (MS): Determine the molecular weight of the free base (113.18 g/mol )[6] to confirm the compound's identity.

1.2. Purity Assessment via Stability-Indicating HPLC Method A high-performance liquid chromatography (HPLC) method capable of separating the parent compound from potential impurities and future degradation products is essential.[7][8] This "stability-indicating" method will be the primary analytical tool for all subsequent experiments.

Protocol: Initial HPLC Method Development

-

Column Selection: Start with a robust, reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

B: Acetonitrile or Methanol. .

-

Rationale: An acidic mobile phase is chosen to ensure the amine hydrochloride remains in its protonated, more water-soluble form, promoting sharp peak shapes.

-

-

Detection: UV detector set at a wavelength of maximum absorbance for the thiophene chromophore (determined via UV scan, typically ~230-260 nm).

-

Gradient Elution: Run a broad gradient (e.g., 5% B to 95% B over 20 minutes) to elute all potential impurities.

-

Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve a sharp peak for 5-Methylthiophen-3-amine with a retention time of 5-10 minutes and baseline separation from any observed impurities. This method will be further refined in the forced degradation section.

Part 2: Comprehensive Solubility Profiling

Solubility dictates how a compound can be handled, formulated, and absorbed in biological systems. We will determine two key types of solubility: kinetic and thermodynamic.[9][10]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[9][11] It is a high-throughput assessment relevant for early-stage screening.[10][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent.[13][14] This is the "gold standard" measurement, critical for formulation and biopharmaceutical assessment.[13]

Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 2.1: Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the gold standard for determining equilibrium solubility.[11][13]

-

Preparation: Add an excess amount of solid this compound to several vials (e.g., 5-10 mg in 1 mL of solvent). A visible amount of undissolved solid should remain.

-

Solvent Systems: Use a range of pharmaceutically relevant aqueous and organic solvents.

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.01 M HCl (pH 2), Acetate Buffer (pH 4.5).

-

Organic: Methanol, Ethanol, Dichloromethane.

-

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for at least 24 hours. 48 hours is preferable to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the vials to stand undisturbed for 30 minutes. Carefully withdraw the supernatant and filter it through a 0.45 µm chemical-resistant filter (e.g., PTFE).

-

Rationale: Filtration removes any remaining solid particulates that would otherwise lead to an overestimation of solubility.[14] Adsorption to the filter should be checked and accounted for if significant.

-

-

Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration of the dissolved compound using the pre-developed HPLC method against a standard calibration curve.

Data Presentation: Solubility Profile

Summarize the results in a clear, tabular format.

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| 0.01 M HCl (pH 2) | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer (pH 4.5) | 37 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

Part 3: Comprehensive Stability Assessment

The purpose of stability testing is to understand how the quality of the compound changes over time under the influence of environmental factors like temperature, humidity, and light.[15]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating analytical method.[16][17] The goal is to intentionally degrade the compound to an extent of 5-20% to ensure that the analytical method can separate the parent peak from all potential degradation products.[17]

Potential Degradation Pathways:

-

Thiophene Ring: The electron-rich thiophene ring is susceptible to oxidation at the sulfur atom, potentially forming a thiophene-S-oxide.[18]

-

Amine Hydrochloride Salt: As an amine salt, it can be susceptible to disproportionation (conversion to free base) in the presence of basic excipients or high humidity.[19][20]

Protocol 3.1: Forced Degradation Studies Prepare solutions of the compound (~1 mg/mL) and subject them to the following conditions. A control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[1]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[1]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation (Solution): Store the solution in water at 60°C for 48 hours.[1]

-

Photostability (Solution & Solid): Expose the compound (in solution and as a thin solid layer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22] A dark control should be run in parallel to differentiate light effects from thermal effects.[23]

After exposure, neutralize the acid/base samples, dilute all samples appropriately, and analyze using the HPLC method. The chromatograms must be inspected for new peaks. The HPLC method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Formal Stability Studies (ICH Guidelines)

Once the stability-indicating method is confirmed, a formal stability study should be initiated on at least one batch of the compound according to ICH Q1A(R2) guidelines.[3][4][5]

Protocol 3.2: Solid-State Stability

-

Sample Preparation: Place the solid compound in clear and amber glass vials to assess light protection.

-

Storage Conditions:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

Time Points: Pull samples at pre-determined intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical form.

-

Assay and Purity: Use the validated stability-indicating HPLC method to determine the amount of the parent compound remaining and the percentage of total impurities.

-

Data Presentation: Stability Summary

| Condition | Time (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 25°C / 60% RH | 0 | White Powder | 100.0 | [Value] |

| 3 | [Observation] | [Value] | [Value] | |

| 6 | [Observation] | [Value] | [Value] | |

| 12 | [Observation] | [Value] | [Value] | |

| 40°C / 75% RH | 0 | White Powder | 100.0 | [Value] |

| 1 | [Observation] | [Value] | [Value] | |

| 3 | [Observation] | [Value] | [Value] | |

| 6 | [Observation] | [Value] | [Value] |

Workflow for Stability Assessment

Caption: Logical workflow for stability assessment, from method development to formal studies.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for determining the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in chemical synthesis, formulation development, and broader drug discovery programs. The emphasis on developing and validating a stability-indicating analytical method from the outset ensures the integrity of all generated data and aligns with global regulatory expectations.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Quality Guidelines. (n.d.). ICH. [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. [Link]

-

Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 252, 126514. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

Vasanthakumar, A., & Sangeetha, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 459-473. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2020). ResearchGate. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Dyreborg, S., Arvin, E., & Broholm, K. (1997). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 16(11), 2296-2302. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Thiophene. (n.d.). Wikipedia. [Link]

-

Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]

-

Results of forced degradation studies. (n.d.). ResearchGate. [Link]

-

5-Methylthiophen-3-amine. (n.d.). PubChem. [Link]

-

Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-20. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]

-

Stability-Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

-

Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. (2022). Biomedical Chromatography. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

-

Thiophen-3-amine hydrochloride. (n.d.). PubChem. [Link]

-

Wang, S., et al. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 107(1), 5-16. [Link]

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]

-

Smith, A. D., et al. (2015). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 104(12), 4141-50. [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. (2018). ResearchGate. [Link]

-

Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions. (2021). Molecular Pharmaceutics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rheolution.com [rheolution.com]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. 5-Methylthiophen-3-amine | C5H7NS | CID 6422232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. irjpms.com [irjpms.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. database.ich.org [database.ich.org]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Thiophene - Wikipedia [en.wikipedia.org]

- 19. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ema.europa.eu [ema.europa.eu]

- 23. ikev.org [ikev.org]

An In-depth Technical Guide to the Characterization of GS-441524: A Promising Antiviral Nucleoside Analog

Abstract: This technical guide provides a comprehensive overview of GS-441524, a nucleoside analog with significant antiviral properties. While the inquiry specified CAS number 24030-01-1, this number corresponds to 5-methylthiophen-3-amine hydrochloride, a different chemical entity. Recognizing the likely interest of researchers and drug development professionals in antiviral agents, this guide focuses on GS-441524 (CAS 1191237-69-0), the primary plasma metabolite of the prodrug Remdesivir. This document details the mechanism of action, physicochemical properties, synthesis, and comprehensive analytical characterization of GS-441524. It is intended to serve as a valuable resource for scientists engaged in antiviral research and the development of novel therapeutics.

Introduction: The Emergence of GS-441524 in Antiviral Research

GS-441524 is a small molecule nucleoside analog developed by Gilead Sciences that has demonstrated broad-spectrum antiviral activity.[1] It is the active metabolite of the well-known antiviral drug Remdesivir.[2] Initially investigated for its potential against various RNA viruses, GS-441524 has gained significant attention for its remarkable efficacy in treating Feline Infectious Peritonitis (FIP), a once-fatal coronavirus-induced disease in cats.[3][4] This success has positioned GS-441524 as a critical compound for both veterinary and human antiviral research, particularly in the context of emerging coronaviruses.[3]

This guide is designed to provide an in-depth technical understanding of GS-441524, from its fundamental mechanism of action to the practical aspects of its analytical characterization. For drug development professionals, a thorough characterization is paramount for ensuring product quality, safety, and efficacy.

Mechanism of Action: A Competitive Inhibitor of Viral RNA Synthesis

GS-441524 exerts its antiviral effect by acting as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][5] The molecule's structural resemblance to adenosine allows it to be incorporated into nascent viral RNA chains.[3]

Intracellular Activation and RNA Chain Termination

Once inside a host cell, GS-441524 undergoes a three-step phosphorylation process to its active triphosphate form, GS-443902.[1][6] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the viral RdRp.[5] The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral replication.[1][3]

Caption: Intracellular activation and mechanism of action of GS-441524.

Physicochemical Properties and Synthesis Overview

A comprehensive understanding of the physicochemical properties of GS-441524 is fundamental for its formulation and delivery.

| Property | Value | Source |

| CAS Number | 1191237-69-0 | [4] |

| Molecular Formula | C₁₂H₁₃N₅O₄ | [1] |

| Molecular Weight | 291.26 g/mol | [4] |

| Appearance | White to slightly yellowish powder | [4] |

| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | [1] |

Synthesis

The synthesis of GS-441524 is a multi-step process. While detailed proprietary synthesis routes are held by Gilead Sciences, published literature outlines feasible synthetic pathways.[7][8] A common approach involves the coupling of a protected ribose derivative with the pyrrolotriazine heterocyclic base, followed by deprotection steps.[7] More recent publications describe highly efficient, gram-scale syntheses of Remdesivir starting from GS-441524, highlighting the availability of this key intermediate for research and development.[7][8] These methods often focus on stereoselectivity and yield optimization.[7][8]

Caption: Generalized synthetic workflow for GS-441524.

Analytical Characterization: A Multi-faceted Approach

The comprehensive characterization of GS-441524 is critical for ensuring its identity, purity, and quality. A suite of orthogonal analytical techniques should be employed.

Identification and Structural Elucidation

4.1.1. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification and structural confirmation of small molecules like GS-441524.[9]

-

Protocol: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

-

Sample Preparation: Prepare a dilute solution of GS-441524 in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample directly or via liquid chromatography (LC). Acquire data in positive ion mode.

-

Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be within a narrow mass tolerance (typically <5 ppm) of the theoretical exact mass of GS-441524 (C₁₂H₁₄N₅O₄⁺).

-

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of GS-441524, confirming the connectivity of atoms and stereochemistry.

-

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of GS-441524 in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire ¹H and ¹³C spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

-

Data Interpretation: The chemical shifts, coupling constants, and correlations in the spectra should be consistent with the known structure of GS-441524.

-

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of GS-441524 and quantifying any impurities.[7]

-

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve a known concentration of GS-441524 in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and monitor the elution profile at an appropriate UV wavelength.

-

Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to GS-441524. Impurities will appear as separate peaks.

-

Caption: A comprehensive workflow for the analytical characterization of GS-441524.

Applications and Future Directions

The primary and most celebrated application of GS-441524 is in the treatment of Feline Infectious Peritonitis (FIP).[5][6] Clinical studies and real-world use have demonstrated high success rates in treating this otherwise fatal disease.[5]

Beyond its veterinary applications, GS-441524 continues to be a subject of research for its potential in treating human diseases. Its activity against various coronaviruses, including SARS-CoV-2, has been documented.[1] Researchers are also exploring the development of oral prodrugs of GS-441524 to improve its bioavailability.[10]

Conclusion

GS-441524 stands as a testament to the potential of nucleoside analogs in combating viral diseases. Its journey from a metabolite of Remdesivir to a life-saving treatment for FIP underscores the importance of continued research in this area. For scientists and drug development professionals, a robust and thorough characterization of this molecule, utilizing a suite of orthogonal analytical techniques, is essential for advancing its potential therapeutic applications. This guide provides a foundational framework for such characterization, emphasizing the principles of scientific integrity and technical rigor.

References

-

GS-441524 - Wikipedia. [Link]

-

Why Does GS-441524 Powder Use FIPV As The API? - Shaanxi Bloom Tech Co., Ltd. [Link]

-

GS-441524 | VCA Animal Hospitals. [Link]

-

GS-441524 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. [Link]

-

GS-441524 and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis - Frontiers. [Link]

-

Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). [Link]

-

Agilent Workflows for Pharmaceutical Small Molecule Development. [Link]

-

New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing - Newsroom | UCLA. [Link]

-

Antiviral Nucleoside and Nucleotide Analogs: A Review - ResearchGate. [Link]

-

Antiviral nucleoside analogs - PMC - NIH. [Link]

-

Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC - NIH. [Link]

-

(PDF) Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads - bioRxiv. [Link]

-

New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. [Link]

-

Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC. [Link]

-

Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 | ACS Omega. [Link]

-

Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues - Globe Thesis. [Link]

-

1-(2-Phthalazin-1-ylhydrazino)phthalazine | C16H12N6 | CID 277728 - PubChem. [Link]

-

Phthalazine | C8H6N2 | CID 9207 - PubChem - NIH. [Link]

-

1-(2-PHTHALAZIN-1-YLHYDRAZINO)PHTHALAZINE - precisionFDA. [Link]

-

Characterization of Critical Quality Attributes of an Anti-PCSK9 Monoclonal Antibody. [Link]

-

Analytical Characterization of Biotherapeutic Products, Part I: Quality Attributes. [Link]

-

Webinar: Advanced Analytical Characterization Technique for Biopharmaceutical Development | Veeda - YouTube. [Link]

-

Analytical Characterization of Biotherapeutics - 2017. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. aablocks.wordpress.com [aablocks.wordpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GS-441524 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 5. 153137-85-0|5-Methylthiophen-3-amine|BLD Pharm [bldpharm.com]

- 6. GS-441524 | FIP virus inhibitor | COVID-19 | Remdesivir metabolite | CAS 1191237-69-0 | Buy GS441524 from Supplier InvivoChem [invivochem.com]

- 7. Sulfaquinoxaline Sodium | C14H11N4NaO2S | CID 3693427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sodium stannate anhydrous | Na2O3Sn | CID 25501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 001chemical.com [001chemical.com]

- 10. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Methylthiophen-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Methylthiophen-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific salt, this guide synthesizes information from foundational chemical principles, spectroscopic data from closely related analogs, and computational modeling to present a robust theoretical framework. We will delve into the intricacies of the thiophene ring's aromaticity, the influence of substituents on its geometry, and the conformational preferences dictated by the protonated amine group. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of substituted aminothiophenes.

Introduction: The Significance of the Aminothiophene Scaffold

Thiophene and its derivatives are a cornerstone in the world of heterocyclic compounds, renowned for their diverse pharmacological activities.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents.[2] The introduction of an amino group, particularly at the 3-position, imparts unique electronic and structural characteristics that are crucial for molecular interactions with biological targets. The hydrochloride salt form is of particular relevance in drug development, as it often enhances the solubility and stability of amine-containing compounds.

Understanding the precise three-dimensional structure and conformational dynamics of molecules like this compound is paramount. These features govern how a molecule binds to its target receptor, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. This guide will, therefore, provide a detailed exploration of these structural aspects, building from fundamental principles to advanced computational insights.

Molecular Structure: A Blend of Aromaticity and Substituent Effects

The core of this compound is the thiophene ring. Thiophene is an aromatic compound, meaning it has a planar, cyclic, conjugated system of p-orbitals containing 4n+2 π-electrons (in this case, 6), which confers significant stability.[3] The geometry of the thiophene ring is known to be planar.[4]

The introduction of a methyl group at the 5-position and a protonated amino group (-NH3+) at the 3-position will induce subtle but important changes to the bond lengths and angles of the thiophene ring compared to the parent molecule.

Key Structural Features:

-

Planarity: The thiophene ring itself is expected to be essentially planar.[5]

-

Bond Lengths and Angles: Computational studies on thiophene derivatives show that C-S bond lengths are typically around 1.72 Å, C=C bonds are approximately 1.37 Å, and C-C bonds are around 1.42 Å. The bond angles within the ring are not uniform due to the presence of the larger sulfur atom.

-

Influence of Substituents:

-

The methyl group at C5 is an electron-donating group, which can slightly influence the electron density distribution in the ring.

-

The ammonium group (-NH3+) at C3 is an electron-withdrawing group due to the positive charge. This will significantly impact the electronic properties of the thiophene ring. The C3-N bond will have single bond character.

-

-

The Hydrochloride Salt: The presence of the chloride counter-ion (Cl-) is crucial. It will be located in proximity to the ammonium group, forming a strong ionic interaction. Hydrogen bonding between the ammonium protons and the chloride ion is also expected, which will play a significant role in the crystal packing of the solid state.

Table 1: Predicted Molecular Parameters of 5-Methylthiophen-3-amine Cation

| Parameter | Predicted Value Range | Rationale |

| C2-C3 Bond Length | 1.38 - 1.42 Å | Influenced by aromaticity and the C3-substituent. |

| C3-C4 Bond Length | 1.40 - 1.44 Å | Aromatic single bond character. |

| C4-C5 Bond Length | 1.37 - 1.41 Å | Aromatic double bond character. |

| C5-S1 Bond Length | 1.71 - 1.75 Å | Typical C-S bond in a thiophene ring. |

| C2-S1 Bond Length | 1.71 - 1.75 Å | Typical C-S bond in a thiophene ring. |

| C3-N Bond Length | 1.46 - 1.50 Å | Single bond between an sp2 carbon and an sp3 nitrogen. |

| C5-C(methyl) Bond Length | 1.50 - 1.54 Å | Standard sp2-sp3 carbon-carbon single bond. |

Note: These values are estimations based on data from similar structures and computational models. Actual values can only be confirmed by high-resolution experimental methods like X-ray crystallography.

Conformational Analysis: The Role of the Ammonium Group

For a molecule with a rigid aromatic ring, the primary source of conformational flexibility arises from the rotation of its substituents. In the case of this compound, the key rotational bond is the C3-N bond.

Due to the tetrahedral geometry of the -NH3+ group, rotation around the C3-N bond will result in different spatial orientations of the ammonium protons relative to the thiophene ring. While the energy barrier for this rotation is expected to be relatively low, certain conformations may be favored due to steric and electronic interactions.

Potential Conformers:

The orientation of the ammonium group can be described by the dihedral angle defined by a plane containing a C-S bond in the ring and the C3-N bond. It is likely that the ammonium protons will adopt a staggered conformation relative to the adjacent C-H or C-S bonds of the ring to minimize steric hindrance.

Recommended Methodologies for Structural and Conformational Elucidation

To obtain definitive information about the molecular structure and conformation of this compound, a combination of experimental and computational techniques is essential.

Experimental Protocols

A. Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding with the chloride ion.[5]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and can also provide insights into conformational dynamics.[6]

-

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum would be expected to show distinct signals for the two protons on the thiophene ring, the methyl protons, and the ammonium protons. The chemical shifts of the ring protons will be indicative of the electronic environment influenced by the methyl and ammonium groups.

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to probe through-space proximities between protons, which can help to determine the preferred conformation of the ammonium group relative to the ring.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The spectrum will show five distinct signals for the five carbon atoms in the molecule (four in the ring and one in the methyl group). The chemical shifts will provide information about the electronic nature of each carbon atom.

-

Computational Modeling

In the absence of experimental data, or to complement it, computational chemistry provides a powerful predictive tool.

-

Density Functional Theory (DFT) Calculations:

-

Geometry Optimization: A DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a full geometry optimization of the 5-Methylthiophen-3-amine cation. This will provide theoretical values for bond lengths and angles.[7]

-

Conformational Search: A systematic conformational search can be performed by rotating the C3-N bond to identify the lowest energy conformers and the rotational energy barrier.

-

NMR Chemical Shift Prediction: DFT calculations can also be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data for structure verification.

-

Visualization of Key Concepts

Molecular Structure

Caption: Integrated workflow for the comprehensive structural and conformational analysis of this compound.

Conclusion

References

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

-

Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. ResearchGate. [Link]

-

C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Institutes of Health. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

The 1 H NMR spectrum of Compound 3. ResearchGate. [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

-

Thiophene-3-carbonyl Chloride. MDPI. [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

-

Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. [Link]

-

Aromaticity. Wikipedia. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Institutes of Health. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Aromaticity - Wikipedia [en.wikipedia.org]

- 4. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

spectroscopic analysis of substituted aminothiophenes

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Aminothiophenes

Foreword: The Aminothiophene Core in Modern Science

Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their inherent structural features—an electron-rich aromatic system combined with a nucleophilic amino group—make them versatile building blocks for a vast array of functional molecules. In drug development, this core is found in agents with anticancer, antimicrobial, and anti-inflammatory properties.[3][4] In materials science, their derivatives are crucial for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][6]

The journey from a synthetic hypothesis to a confirmed molecular entity is critically dependent on rigorous structural elucidation. Spectroscopic analysis is the cornerstone of this process. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—to the structural characterization of substituted aminothiophenes. We will move beyond rote data reporting to explain the causality behind spectral features, grounding our interpretations in established physicochemical principles and field-proven insights.

The Integrated Spectroscopic Workflow: A Holistic Approach

Characterizing a novel substituted aminothiophene is not a linear process but an integrated workflow where each technique provides a unique piece of the structural puzzle. The data are corroborative; an ambiguity in one spectrum is often resolved by another. This self-validating system ensures the highest degree of confidence in the final structural assignment.

Caption: Integrated workflow for the characterization of substituted aminothiophenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For substituted aminothiophenes, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the thiophene ring and the nature of the substituents themselves.

Expert Insights: Interpreting ¹H NMR Spectra

The chemical shifts (δ) of the protons on the 2-aminothiophene ring are highly sensitive to the electronic environment. The amino group at position 2 is a strong electron-donating group, which significantly shields the ring protons, causing them to appear at higher fields (lower ppm) compared to unsubstituted thiophene (δ 7.0-7.4 ppm).

Typical Chemical Shifts for Protons on a 2-Aminothiophene Ring:

| Proton Position | Typical δ (ppm) | Causality |

| H-3 | 5.8 - 6.5 | Highly shielded due to proximity to the -NH₂ group. |

| H-4 | 6.0 - 7.0 | Influenced by substituents at positions 3 and 5. |

| H-5 | 6.5 - 7.5 | Generally the most deshielded of the ring protons. |

| -NH₂ | 4.0 - 6.0 | Broad singlet; position is solvent and concentration-dependent. |

Note: These are approximate ranges and can shift significantly based on the electronic nature of other substituents.

The coupling constants (J) between adjacent ring protons are also diagnostic:

-

J₃₄: ~3.5 - 5.0 Hz

-

J₄₅: ~5.0 - 6.0 Hz

-

J₃₅: ~1.0 - 2.0 Hz (meta coupling)

The presence or absence of these couplings is fundamental to assigning the substitution pattern. For example, a 2,5-disubstituted aminothiophene will show two doublets in the aromatic region with a J value of ~3.5-5.0 Hz, corresponding to the coupling between H-3 and H-4.

Expert Insights: Interpreting ¹³C NMR Spectra

Similar to ¹H NMR, the carbon chemical shifts are dictated by electron density. The C-2 carbon, bonded to the nitrogen, is highly deshielded due to the electronegativity of the nitrogen atom.

Typical Chemical Shifts for Carbons in a 2-Aminothiophene Ring:

| Carbon Position | Typical δ (ppm) |

| C-2 | 150 - 165 |

| C-3 | 105 - 120 |

| C-4 | 115 - 130 |

| C-5 | 120 - 140 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified aminothiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the -NH₂ group.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer.[7]

-

Acquisition: Acquire the ¹H spectrum using standard parameters. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies.

Expert Insights: Key Vibrational Modes

For a substituted aminothiophene, the IR spectrum is a composite of vibrations from the amino group, the thiophene ring, and the substituents.

Characteristic IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity/Appearance | Causality |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong, often two bands | Asymmetric and symmetric stretching of the N-H bonds. |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 | Medium-Strong | Scissoring deformation of the H-N-H angle. |

| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium-Strong | Aromatic ring stretching vibrations.[8] |

| Thiophene Ring | C-H Stretch | 3050 - 3120 | Weak-Medium | Aromatic C-H stretching.[9] |

| Thiophene Ring | C-S Stretch | 650 - 800 | Weak-Medium | Stretching of the carbon-sulfur bond within the ring.[8] |

| Substituent (e.g., -C=O) | C=O Stretch | 1650 - 1750 | Strong, Sharp | Carbonyl stretch; position is sensitive to conjugation. |

The N-H stretching region is particularly informative. A primary amine (-NH₂) will typically show two distinct peaks, while a secondary amine (-NHR) will show only one. The absence of peaks in the 3300-3500 cm⁻¹ range would strongly suggest a tertiary amine substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified aminothiophene derivative directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electronic System

UV-Vis spectroscopy provides valuable information about the conjugated π-system of the aminothiophene molecule. Absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually the HOMO) to a higher energy one (usually the LUMO).

Expert Insights: Structure-Absorption Relationships

The position of maximum absorbance (λ_max) is directly related to the extent of conjugation in the molecule. The aminothiophene core itself has a characteristic absorption in the UV region.

Caption: Influence of substituents on the UV-Vis absorption of aminothiophenes.

Substituents that extend the π-conjugation or participate in a "push-pull" system with the electron-donating amino group will cause a bathochromic shift (shift to longer wavelength, or red shift). For instance, adding an electron-withdrawing group like a nitro (-NO₂) or carbonyl (-C=O) group at the 5-position creates an intramolecular charge-transfer character, significantly lowering the HOMO-LUMO gap and shifting λ_max to longer wavelengths, sometimes into the visible region.[10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette (typically 1 cm path length) with the pure solvent and place it in the reference beam path. Fill a second cuvette with the sample solution and place it in the sample beam path. Record a baseline (blank) with solvent in both cuvettes to correct for solvent absorption and instrumental response.

-

Acquisition: Replace the solvent in the sample cuvette with the sample solution and scan over the desired wavelength range (e.g., 200-800 nm). The instrument will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a characteristic constant for the compound at a specific wavelength.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula with high accuracy.

Expert Insights: Fragmentation Patterns

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For aminothiophenes, common fragmentation pathways observed under electron impact (EI) ionization include:

-

α-Cleavage: Cleavage of the bond adjacent to the thiophene ring in an alkyl substituent.

-

Ring Cleavage: Fragmentation of the thiophene ring itself, often involving the loss of fragments like HCS or C₂H₂S.

-

Loss of Substituents: The molecular ion can lose neutral fragments corresponding to its substituents.

Analysis of these fragments allows for a cross-validation of the structure deduced from NMR.[12][13]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a very dilute solution (e.g., 10-100 μg/mL) of the sample in a volatile solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid is often added to promote protonation ([M+H]⁺).

-

Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 μL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For HRMS, the instrument is calibrated to provide highly accurate mass measurements, typically within 5 ppm of the theoretical value.[7]